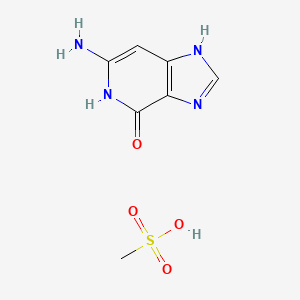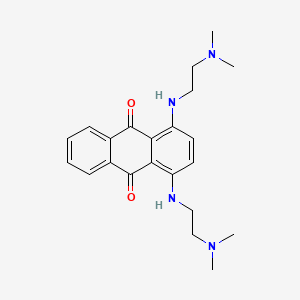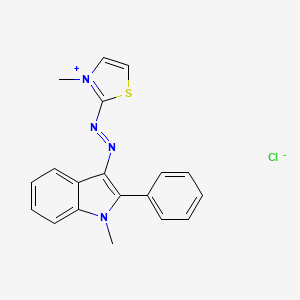
Basic Red 29
描述
Basic Red 29 is a synthetic dye known for its vibrant red color and excellent colorfastness properties. It is primarily used in the textile industry for dyeing cotton, silk, and wool fabrics . This compound is characterized by its nitrogen and oxygen functional groups, which contribute to its dyeing properties .
作用机制
Action Environment
The action of Basic Red 29, like many dyes, can be influenced by various environmental factors. These may include the pH of the solution, the presence of other chemicals, and the temperature. For instance, a study on the treatment of this compound dye solution found that factors such as current density, initial pH, supporting electrolyte, and initial dye concentration can influence the dye removal efficiency .
生化分析
Biochemical Properties
C.I. Basic Red 29 plays a significant role in biochemical reactions, particularly in the context of its interaction with various biomolecules. The compound interacts with enzymes, proteins, and other biomolecules through electrostatic interactions and hydrogen bonding. For instance, C.I. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions can lead to the modulation of enzyme activity, affecting the overall cellular redox state. Additionally, C.I. This compound can bind to proteins such as albumin, altering their conformation and function .
Cellular Effects
The effects of C.I. This compound on various types of cells and cellular processes are profound. In fibroblasts, C.I. This compound has been observed to induce oxidative stress, leading to increased production of reactive oxygen species (ROS). This oxidative stress can result in DNA damage, lipid peroxidation, and protein oxidation. Furthermore, C.I. This compound influences cell signaling pathways, particularly those involved in apoptosis and cell proliferation. The compound has been shown to upregulate the expression of pro-apoptotic genes such as Bax and downregulate anti-apoptotic genes like Bcl-2, thereby promoting apoptosis .
Molecular Mechanism
At the molecular level, C.I. This compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the dye to cellular DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, resulting in mutations and altered gene expression. Additionally, C.I. This compound can inhibit the activity of key enzymes involved in cellular metabolism, such as cytochrome P450 enzymes. This inhibition can disrupt metabolic processes and lead to the accumulation of toxic metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of C.I. This compound can change over time. The stability of the compound is influenced by factors such as pH, temperature, and light exposure. Over extended periods, C.I. This compound can undergo degradation, leading to the formation of degradation products that may have different biological activities. Long-term exposure to C.I. This compound in in vitro studies has shown that the compound can cause persistent oxidative stress and chronic inflammation in cells .
Dosage Effects in Animal Models
The effects of C.I. This compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in gene expression. At high doses, C.I. This compound can induce severe toxicity, including hepatotoxicity and nephrotoxicity. Animal studies have shown that high doses of C.I. This compound can lead to significant liver and kidney damage, characterized by elevated levels of liver enzymes and renal biomarkers .
Metabolic Pathways
C.I. This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. The compound is metabolized by phase I and phase II enzymes, including cytochrome P450 enzymes and glutathione S-transferases. These enzymes facilitate the conversion of C.I. This compound into more water-soluble metabolites that can be excreted from the body. The metabolic flux of C.I. This compound can influence the levels of various metabolites, potentially leading to metabolic imbalances .
Transport and Distribution
Within cells and tissues, C.I. This compound is transported and distributed through various mechanisms. The compound can be taken up by cells via endocytosis and passive diffusion. Once inside the cell, C.I. This compound can bind to intracellular proteins and organelles, influencing its localization and accumulation. Transporters such as organic anion-transporting polypeptides (OATPs) may also play a role in the cellular uptake and distribution of C.I. This compound .
Subcellular Localization
The subcellular localization of C.I. This compound is critical for its activity and function. The compound has been found to localize in the cytoplasm, nucleus, and mitochondria. In the nucleus, C.I. This compound can interact with DNA and nuclear proteins, affecting gene expression and chromatin structure. In the mitochondria, the compound can disrupt mitochondrial function, leading to impaired energy production and increased ROS generation. Post-translational modifications and targeting signals may direct C.I. This compound to specific subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Basic Red 29 typically involves the condensation of aromatic amines with aldehydes or ketones under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the dye. The resulting product is then purified through recrystallization to obtain the pure dye .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale batch reactors. The process involves the careful control of temperature, pH, and reactant concentrations to ensure high yield and purity. The dye is then dried and ground into a fine powder for use in various applications .
化学反应分析
Types of Reactions
Basic Red 29 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized to form various oxidation products, which may alter its color properties.
Reduction: Reduction reactions can break down the dye into simpler compounds, often leading to a loss of color.
Substitution: The dye can undergo substitution reactions, where functional groups on the dye molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinones, while reduction can yield amines or other simpler compounds .
科学研究应用
Basic Red 29 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer dye in various chemical processes to study reaction mechanisms and kinetics.
Biology: Employed in staining techniques to visualize cellular structures and components under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light exposure.
Industry: Utilized in the textile industry for dyeing fabrics, as well as in the production of colored plastics and inks
相似化合物的比较
Similar Compounds
C.I. Basic Red 1: Another cationic dye with similar applications but different chemical structure.
C.I. Basic Red 118: Known for its intense red color and used in similar applications as Basic Red 29.
C.I. Basic Blue 41: A cationic dye used for dyeing acrylic fibers, similar in application but different in color
Uniqueness
This compound is unique due to its specific chemical structure, which provides excellent colorfastness and vibrant red color. Its ability to generate reactive oxygen species upon light exposure also makes it a candidate for photodynamic therapy, setting it apart from other similar dyes .
属性
IUPAC Name |
(1-methyl-2-phenylindol-3-yl)-(3-methyl-1,3-thiazol-3-ium-2-yl)diazene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N4S.ClH/c1-22-12-13-24-19(22)21-20-17-15-10-6-7-11-16(15)23(2)18(17)14-8-4-3-5-9-14;/h3-13H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAVHUWINYPPKT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=[N+](C=CS4)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0030900 | |
| Record name | C.I. Basic Red 29 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0030900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42373-04-6, 98822-85-6 | |
| Record name | Thiazolium, 3-methyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)diazenyl]-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42373-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Basic Red 29 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042373046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazolium, 3-methyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)diazenyl]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Basic Red 29 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0030900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-[(1-methyl-2-phenyl-1H-indol-3-yl)azo]thiazolium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BASIC RED 29 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FTJ572L493 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-2-methyl-6,8-bis(methylamino)octahydro-2h-pyrano[2,3-b][1,4]benzodioxine-4a,7,9(10ah)-triol](/img/structure/B1218317.png)
![3,9-Di(ethylidene)-2,4,8,10-tetraoxaspiro[5.5]undecane;hexane-1,6-diol;[4-(hydroxymethyl)cyclohexyl]methanol](/img/new.no-structure.jpg)
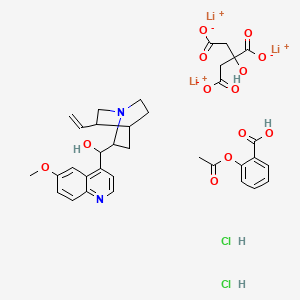
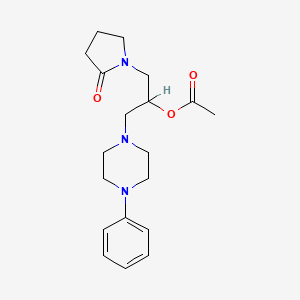

![3-(acetamidomethyl)-5-[[9-[3-(acetamidomethyl)-5-carboxy-2,4,6-triiodoanilino]-9-oxononanoyl]amino]-2,4,6-triiodobenzoic acid](/img/structure/B1218326.png)


